4(1H)-Pyrimidinone, 2-((2-methoxyphenyl)thio)-6-(1-methylpropoxy)-
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Overview
Description
4(1H)-Pyrimidinone, 2-((2-methoxyphenyl)thio)-6-(1-methylpropoxy)- is a heterocyclic compound that features a pyrimidinone core substituted with a methoxyphenylthio group and a methylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((2-methoxyphenyl)thio)-6-(1-methylpropoxy)- typically involves multi-step organic reactions. One common approach is to start with a pyrimidinone precursor, which undergoes substitution reactions to introduce the methoxyphenylthio and methylpropoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2-((2-methoxyphenyl)thio)-6-(1-methylpropoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
4(1H)-Pyrimidinone, 2-((2-methoxyphenyl)thio)-6-(1-methylpropoxy)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-((2-methoxyphenyl)thio)-6-(1-methylpropoxy)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4(1H)-Pyrimidinone, 2-((2-methoxyphenyl)thio)-6-(1-methylpropoxy)-
- 4(1H)-Pyrimidinone, 2-((2-methoxyphenyl)thio)-6-(1-ethylpropoxy)-
- 4(1H)-Pyrimidinone, 2-((2-methoxyphenyl)thio)-6-(1-methylbutoxy)-
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 2-((2-methoxyphenyl)thio)-6-(1-methylpropoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.
Properties
CAS No. |
284681-74-9 |
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Molecular Formula |
C15H18N2O3S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-butan-2-yloxy-2-(2-methoxyphenyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O3S/c1-4-10(2)20-14-9-13(18)16-15(17-14)21-12-8-6-5-7-11(12)19-3/h5-10H,4H2,1-3H3,(H,16,17,18) |
InChI Key |
JOUSQDZVWBNWTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=CC=C2OC |
Origin of Product |
United States |
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